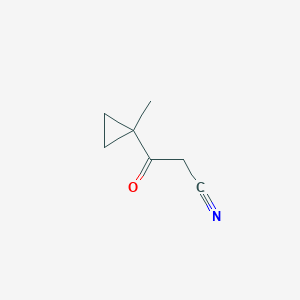
4-Chloro-3-(trifluoromethoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-3-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 886501-50-4 . It has a molecular weight of 221.57 . The IUPAC name for this compound is 4-chloro-3-(trifluoromethoxy)benzonitrile . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “4-Chloro-3-(trifluoromethoxy)benzonitrile” is 1S/C8H3ClF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“4-Chloro-3-(trifluoromethoxy)benzonitrile” is a solid at room temperature . The compound should be stored at 2-8°C .
科学的研究の応用
1. Application in High Voltage Lithium Ion Batteries
4-(Trifluoromethyl)-benzonitrile (4-TB) has been identified as a novel electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathode in high voltage lithium-ion batteries. Research shows that 4-TB significantly improves the cyclic stability of these batteries. This additive helps to form a low-impedance protective film on the cathode, enhancing its performance and efficiency (Huang et al., 2014).
2. Molecular Packing Properties in Solution
Studies on benzonitrile oxides, including chloro and fluoro derivatives, have revealed their ability to form various dimers in solution. This research has implications for understanding the solid-state chemistry of these compounds, which is crucial for developing materials with specific molecular properties (Ojala et al., 2017).
3. Role as Proton Donors in Electrochemical Studies
Chloro and hydroxy derivatives of benzonitrile have been recognized as effective proton donors in electrochemical studies in aprotic solutions. This finding is particularly relevant for the protonation of species in various electrochemical reactions (Sokolová et al., 2012).
4. Applications in Heterogeneous and Homogeneous Catalytic Reduction
Research involving Co(III) corroles in the reduction of dioxygen has shown the potential application of benzonitrile derivatives in both heterogeneous and homogeneous catalytic systems. This has implications for the development of efficient catalysts in various chemical processes (Kadish et al., 2008).
5. Synthesis of Fluorine-Containing Compounds
Studies have demonstrated the successful synthesis of fluorine-containing compounds, including those with benzonitrile and acetonitrile oxides. These findings are crucial for advancing the field of fluorine chemistry, which has wide-ranging applications in pharmaceuticals and materials science (Kovtonyuk et al., 2012).
6. The Trifluoromethoxy Group as an Electron-Withdrawing Substituent
Research on the trifluoromethoxy group, a component of 4-Chloro-3-(trifluoromethoxy)benzonitrile, highlights its role as a potent electron-withdrawing substituent. This property is significant for understanding and manipulating the reactivity and stability of organic compounds (Castagnetti & Schlosser, 2002).
Safety And Hazards
The safety information for “4-Chloro-3-(trifluoromethoxy)benzonitrile” indicates that it is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
特性
IUPAC Name |
4-chloro-3-(trifluoromethoxy)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWSOYAYOGSZIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590658 |
Source


|
| Record name | 4-Chloro-3-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethoxy)benzonitrile | |
CAS RN |
886501-50-4 |
Source


|
| Record name | 4-Chloro-3-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)






![1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1356602.png)

